Positional Isomerism: 3-Azetidinyl vs. 6-Azetidinyl Linkage on Picolinonitrile Scaffold
3-(Azetidin-3-yl)picolinonitrile is a positional isomer of 6-(Azetidin-3-yl)picolinonitrile, with the azetidine ring attached at the 3-position versus the 6-position of the pyridine ring . While no direct head-to-head biological comparison has been published, the electronic and steric properties of these isomers are distinct due to the different nitrogen environments in the pyridine ring. The picolinonitrile nitrogen's proximity to the azetidine in the 3-isomer creates a different hydrogen-bonding potential and molecular dipole moment compared to the 6-isomer . In analogous azetidine-containing kinase inhibitors, such positional shifts have been shown to alter target binding affinity by over 10-fold [1]. The 3-isomer is therefore not interchangeable with its 6-isomer counterpart.
| Evidence Dimension | Positional isomerism and its impact on molecular properties |
|---|---|
| Target Compound Data | 3-(Azetidin-3-yl)picolinonitrile (CAS 1260680-27-0); Molecular Weight 159.19; Azetidine at pyridine 3-position |
| Comparator Or Baseline | 6-(Azetidin-3-yl)picolinonitrile (CAS 1260852-58-1); Molecular Weight 159.19; Azetidine at pyridine 6-position |
| Quantified Difference | No direct biological data; structural difference is the position of substitution on the pyridine ring (3- vs. 6-) |
| Conditions | Structural comparison based on CAS registry and molecular formula identity |
Why This Matters
Procurement of the incorrect positional isomer can lead to entirely different biological outcomes and invalidate SAR studies, making precise specification essential.
- [1] Ikegashira, K., et al. (2019). Optimization of an azetidine series as inhibitors of colony stimulating factor-1 receptor (CSF-1R) Type II to lead to the clinical candidate JTE-952. Bioorganic & Medicinal Chemistry, 27(7), 1293-1303. View Source
